Diclazuril 6-Carboxylic Acid

Description

Properties

IUPAC Name |

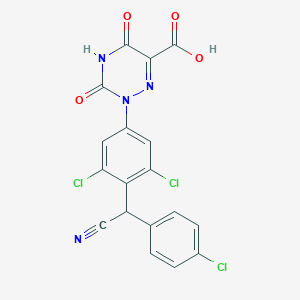

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N4O4/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)25-18(29)23-16(26)15(24-25)17(27)28/h1-6,11H,(H,27,28)(H,23,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUKSKRPLYKKLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862243-46-7 |

Source

|

| Record name | Diclazuril, 6-carboxylic acid- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862243467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-DICHLORO-4-((RS)-(4-CHLOROPHENYL)CYANOMETHYL)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2W64FNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular Structure and Properties of Diclazuril 6-Carboxylic Acid

The following technical guide details the molecular structure, physicochemical properties, and analytical characterization of Diclazuril 6-Carboxylic Acid (also known as Impurity A in regulatory pharmacopoeias).

Executive Summary

Diclazuril 6-carboxylic acid (CAS: 862243-46-7) is the primary structural impurity and degradation product of diclazuril , a benzeneacetonitrile antiprotozoal agent widely used in veterinary medicine for the control of coccidiosis. Designated as Impurity A by the European Food Safety Authority (EFSA) and various pharmacopoeias, this molecule represents a Critical Quality Attribute (CQA) in the manufacturing and stability testing of diclazuril active pharmaceutical ingredients (API).

Unlike the parent compound, which possesses a proton at the 6-position of the triazine ring, the 6-carboxylic acid derivative bears a carboxyl group (-COOH). This structural modification significantly alters its polarity, pKa, and chromatographic behavior, necessitating specific analytical protocols for its detection and quantification.

Molecular Architecture & Physicochemical Profile

Structural Identification

The core scaffold of diclazuril consists of a 2,6-dichloro-4-substituted phenyl ring linked to a benzeneacetonitrile moiety.[1][2][3] The defining difference in the 6-carboxylic acid derivative lies within the 1,2,4-triazine-3,5-dione heterocycle.

-

IUPAC Name: 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid.[4][5]

-

Molecular Formula: C₁₈H₉Cl₃N₄O₄[6]

-

Molecular Weight: 451.65 g/mol (Parent Diclazuril: 407.64 g/mol )

-

Key Functional Groups:

-

Carboxylic Acid (C6-COOH): Introduces pH-dependent solubility and ionization.

-

Nitrile (-CN): Remains intact (unlike hydrolysis impurities where CN

CONH₂). -

Triazine-3,5-dione: The central heterocyclic core.

-

Comparative Physicochemical Properties

The introduction of the carboxylic acid moiety shifts the physicochemical landscape of the molecule, primarily affecting acidity and lipophilicity.

| Property | Diclazuril (Parent) | Diclazuril 6-Carboxylic Acid (Impurity A) | Impact on Analysis |

| CAS Number | 101831-37-2 | 862243-46-7 | Unique identifier for reference standards. |

| Molecular Weight | 407.64 | 451.65 | Mass shift (+44 Da) detectable by LC-MS. |

| Acid Dissociation (pKa) | ~5.9 (Imide NH) | ~3.5 (COOH) & ~5.9 (Imide NH) | Impurity is more acidic; elutes earlier in Reverse Phase HPLC at neutral pH. |

| LogP (Lipophilicity) | ~5.0 (Highly Lipophilic) | ~3.5 - 4.0 (Reduced Lipophilicity) | Reduced retention time on C18 columns compared to parent. |

| Solubility | Insoluble in water; Soluble in DMF/DMSO | Slightly soluble in water at pH > 4; Soluble in alkaline buffers | Extraction efficiency varies with pH. |

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the specific site of modification (C6-Carboxylation).

Figure 1: Structural divergence between Diclazuril and its 6-Carboxylic Acid derivative.

Formation and Origins

Understanding the origin of Diclazuril 6-carboxylic acid is crucial for process control. It typically arises through two pathways:[7]

-

Synthetic Byproduct: During the cyclization of the triazine ring, if the precursor reagents (e.g., glyoxylic acid derivatives) contain impurities or if oxidative conditions are present, the C6 position may be oxidized to a carboxylic acid rather than remaining as a proton or methyl group.

-

Oxidative Degradation: While diclazuril is chemically stable, exposure to strong oxidizing agents or radical initiators can lead to the oxidation of the C6-carbon on the triazine ring.

Note: This impurity is distinct from the hydrolysis degradation products (where the nitrile group converts to an amide or acid). In Diclazuril 6-carboxylic acid, the nitrile group on the benzeneacetonitrile tail remains intact.

Analytical Characterization & Protocols

Detection Principles

Due to the presence of the carboxylic acid, Impurity A exhibits distinct chromatographic behavior.

-

Reverse Phase HPLC (RP-HPLC): Under acidic conditions (pH < 3), the carboxyl group is protonated, increasing retention. However, at neutral pH, it ionizes (COO⁻), becoming significantly more polar and eluting much earlier than the parent diclazuril.

-

Mass Spectrometry: The +44 Da mass shift is diagnostic.

-

Parent [M-H]⁻: m/z 405/407 (Chlorine isotope pattern).

-

Impurity A [M-H]⁻: m/z 449/451.

-

Validated HPLC Protocol for Impurity Profiling

This protocol is designed to separate Diclazuril from Impurity A and other related substances.

Reagents:

-

Acetonitrile (HPLC Grade)[3]

-

Ammonium Acetate or Phosphoric Acid

-

Water (Milli-Q)

Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm | Provides sufficient hydrophobic interaction for separation of chlorinated species. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of the carboxylic acid impurity to improve peak shape. |

| Mobile Phase B | Acetonitrile | Strong solvent for eluting the highly lipophilic parent drug. |

| Gradient | 0-5 min: 30% B; 5-25 min: 30% | Gradient required to elute polar impurities early and lipophilic parent late. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[8] |

| Detection | UV @ 275 nm | Max absorbance for the triazine-phenyl chromophore. |

| Injection Vol | 20 µL |

Workflow Diagram:

Figure 2: HPLC-UV analytical workflow for separating Diclazuril from Impurity A.

Biological & Regulatory Implications[9]

Toxicity and Limits

Regulatory bodies (EMA, EFSA) classify Diclazuril 6-carboxylic acid as a "related substance."

-

Specification Limits: Typically, individual unspecified impurities are limited to

, and total impurities tongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Toxicity: As a structural analogue, it shares the low acute toxicity profile of the parent but lacks the specific anticoccidial efficacy due to the modification of the triazine ring, which is critical for binding to the parasite target (likely involved in apicoplast function).

Residue Marker

While the parent diclazuril is the primary marker residue in tissues (muscle, liver, kidney), the presence of the 6-carboxylic acid must be monitored in stability studies of the feed additive to ensure the active ingredient has not degraded prior to administration.

References

-

EFSA FEEDAP Panel. (2024).[10] Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening... EFSA Journal. Link

-

European Medicines Agency (EMA). (1996). Diclazuril: Summary Report (MRL). Committee for Veterinary Medicinal Products. Link

-

Abdel-Hamid, M. E., et al. (2014). Selective Determination of Diclazuril in the Presence of Its Degradation Products.[3][8][11] Journal of Chromatographic Science. Link

-

ChemicalBook. (2023). Diclazuril 6-Carboxylic Acid Product Properties (CAS 862243-46-7).[5][6][12][13]Link

Sources

- 1. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Diclazuril 6-Carboxylic Acid Butyl Ester | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Diclazuril 6-Carboxylic Acid | LGC Standards [lgcstandards.com]

- 7. Diclazuril [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Diclazuril 6-Carboxylic Acid CAS#: 862243-46-7 [m.chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

Metabolic Pathway and Structural Characterization of Diclazuril to 6-Carboxylic Acid in Poultry

This guide provides an in-depth technical analysis of the metabolic fate of Diclazuril in poultry, with a specific focus on the characterization and formation of the 6-carboxylic acid derivative (often identified as Impurity A or a degradation product).

While Diclazuril is pharmacologically characterized by its high metabolic stability, the "6-carboxylic acid" moiety represents a critical structural analogue monitored in high-precision residue and impurity profiling.

Executive Technical Summary

Diclazuril (2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile) is a benzeneacetonitrile antiprotozoal agent.[1][2][3] In poultry, it exhibits exceptional metabolic stability , with >95% of the administered dose excreted as the unchanged parent compound.

The 6-carboxylic acid derivative (Chemical Name: 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid) is not a major in vivo metabolite formed through standard Phase I/II biotransformation. Instead, it is primarily categorized as:

-

A Critical Process Impurity (Impurity A): Arising from the hydrolysis of ester precursors (e.g., butyl ester/Impurity G) during synthesis or storage.

-

A Minor Degradation Product: Potentially formed via oxidative stress on the triazine ring in environmental matrices (excreta/litter) rather than direct hepatic metabolism.

This guide details the pharmacokinetics of Diclazuril, the specific chemistry of the 6-carboxylic acid pathway, and the LC-MS/MS protocols required for their differentiation.

Pharmacokinetics and Core Metabolic Profile[4]

Absorption and Distribution

Diclazuril is highly lipophilic and poorly absorbed from the gastrointestinal tract of poultry.

-

Bioavailability: Low. The absorbed fraction undergoes rapid distribution to tissues, with the liver being the target tissue for residue monitoring.[4]

-

Half-life (

): Approximately 50–60 hours in plasma and tissues.

Biotransformation Competence

Unlike many xenobiotics that undergo extensive hepatic metabolism (e.g., hydroxylation, glucuronidation), Diclazuril is metabolically inert.

-

Major Metabolite: None in plasma/tissue.[4]

-

Minor Excreta Metabolites:

-

Ring Opening: The only notable biotransformation involves the cleavage of the triazine ring to form a 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile derivative (approx. <8% of excreta radioactivity).[4]

-

Nitrile Hydrolysis: Conversion of the nitrile group (-CN) to a carboxylic acid (benzeneacetic acid derivative) is theoretically possible but sterically hindered and not observed as a major pathway.

-

The 6-Carboxylic Acid Pathway (Impurity & Degradation)

The "6-carboxylic acid" refers to the oxidation state of the C6 position on the 1,2,4-triazine ring. In the parent Diclazuril molecule, this position is occupied by a hydrogen atom.

Chemical Structure Comparison

| Compound | Chemical Structure Feature | CAS Number | Role |

| Diclazuril | Triazine ring C6 has -H | 101831-37-2 | Active API |

| 6-Carboxylic Acid | Triazine ring C6 has -COOH | 862243-46-7 | Impurity A / Degradant |

| Butyl Ester | Triazine ring C6 has -COOC4H9 | 1798004-50-8 | Impurity G (Precursor) |

Formation Mechanism

The formation of the 6-carboxylic acid is chemically distinct from standard metabolic oxidation. It typically arises via hydrolysis of synthetic precursors rather than de novo biological oxidation.

Mechanism:

-

Precursor Hydrolysis: During synthesis, a 6-carboxylate ester intermediate (e.g., butyl ester) is used to close the triazine ring. Incomplete removal or subsequent hydrolysis of this ester yields the 6-carboxylic acid.

-

Oxidative Degradation: Under abiotic conditions (UV light, high pH in manure), the C6-H bond of the triazine ring can be oxidized, though this is kinetically slow compared to ring opening.

Visualization of Pathways

The following diagram illustrates the metabolic fate of Diclazuril, distinguishing between the major excretion pathway, the biotic ring-opening pathway, and the abiotic/impurity pathway leading to the 6-carboxylic acid.

Caption: Figure 1: Metabolic and degradation map of Diclazuril. Note the 6-carboxylic acid arises primarily from precursor hydrolysis rather than direct metabolism.

Analytical Protocol: Detection of Diclazuril and 6-Carboxylic Acid[8][9]

To distinguish the parent drug from the 6-carboxylic acid derivative (which differs by +44 Da due to the COO vs H change, or +43 Da if replacing H), a high-resolution LC-MS/MS method is required.

Sample Preparation (Poultry Liver/Muscle)

Principle: Liquid-liquid extraction (LLE) followed by Solid Phase Extraction (SPE) cleanup to remove lipid interferences.

Step-by-Step Protocol:

-

Homogenization: Weigh 2.0 g of tissue (liver or muscle) into a 50 mL polypropylene tube.

-

Extraction: Add 10 mL of Acetonitrile (ACN) . Vortex for 1 min and shake mechanically for 10 min.

-

Centrifugation: Centrifuge at 4000 × g for 10 min at 4°C. Transfer supernatant to a clean tube.

-

Defatting: Add 5 mL of hexane saturated with ACN. Vortex and centrifuge.[2] Discard the upper hexane layer.

-

Evaporation: Evaporate the ACN extract to dryness under nitrogen at 45°C.

-

Reconstitution: Reconstitute residue in 0.5 mL of Mobile Phase A/B (50:50). Filter through a 0.22 µm PTFE filter.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

Mobile Phase:

-

A: 0.1% Formic Acid in Water (promotes ionization of the carboxylic acid).

Gradient:

-

0-1 min: 10% B

-

1-6 min: Linear gradient to 90% B

-

6-8 min: Hold 90% B

-

8-10 min: Re-equilibrate 10% B

MRM Transitions (Negative Electrospray Ionization - ESI-):

-

Diclazuril (Parent):

-

Precursor: 405.0

(Cl isotope pattern) -

Quantifier: 334.0

-

Qualifier: 290.0

-

-

6-Carboxylic Acid (Impurity A):

-

Precursor: ~449.0

(Calculated based on +COOH addition) -

Note: The carboxylic acid group significantly increases polarity; expect earlier retention time than Diclazuril.

-

Regulatory & Safety Context

Residue Definition

Regulatory bodies (EFSA, EMA, FDA) define the marker residue simply as Diclazuril .

-

MRL (Maximum Residue Limit):

-

Muscle: 500 µg/kg[8]

-

Liver: 3000 µg/kg

-

Kidney: 2000 µg/kg

-

Significance of the 6-Carboxylic Acid

While not included in the MRL definition, the 6-carboxylic acid is monitored as a process impurity .

-

Safety: Toxicity studies indicate that Diclazuril and its minor metabolites have low toxicity.

-

Origin Control: Manufacturers must control the level of the butyl ester precursor to prevent the formation of the 6-carboxylic acid impurity in the final feed additive.

Quantitative Data Summary

| Parameter | Value | Reference |

| Parent Drug Excretion | >95% (Feces) | [1, 2] |

| Plasma Half-Life ( | 50–60 hours | [2, 4] |

| Major Metabolite | None (Parent Drug) | [1] |

| Minor Metabolite (Biotic) | Amino-derivative (Ring Open) | [1] |

| Impurity A (Abiotic) | 6-Carboxylic Acid | [3] |

| Limit of Quantitation (LOQ) | 1–5 µg/kg (LC-MS/MS) | [5] |

References

-

European Food Safety Authority (EFSA). (2014). Scientific Opinion on the safety and efficacy of Coxiril® (diclazuril) for chickens for fattening and turkeys for fattening. EFSA Journal. Link

-

European Medicines Agency (EMA). (1996).[2] Diclazuril: Summary Report (1). Committee for Veterinary Medicinal Products. Link

-

Santa Cruz Biotechnology. (2024). Diclazuril 6-carboxylic acid (CAS 862243-46-7) Product Data Sheet.[9][10]Link

-

Food and Agriculture Organization (FAO). (1996). Residues of some veterinary drugs in animals and foods: Diclazuril.[1][6][11][12][13] FAO Food and Nutrition Paper 41/8. Link

-

Mortier, L., et al. (2005). Determination of the coccidiostat diclazuril in poultry feed and meat by liquid chromatography-tandem mass spectrometry.[1][8] Analytica Chimica Acta. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researcherslinks.com [researcherslinks.com]

- 3. Diclazuril [sitem.herts.ac.uk]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Diclazuril 6-Carboxylic Acid CAS#: 862243-46-7 [m.chemicalbook.com]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Identification of Diclazuril 6-Carboxylic Acid as a Major Metabolite

An In-Depth Technical Guide for Drug Development & Residue Analysis [1]

Abstract

This technical guide details the structural identification, metabolic origin, and analytical profiling of Diclazuril 6-carboxylic acid (CAS 862243-46-7), a critical analyte in the safety assessment of the coccidiostat diclazuril.[1] While diclazuril is primarily excreted unchanged in many species, the 6-carboxylic acid derivative represents a significant structural modification—often classified as Impurity A in pharmacopeial standards but also relevant as a degradation product or minor metabolite in specific matrices.[1] This guide provides a self-validating workflow for its detection using LC-MS/MS and NMR, ensuring precise differentiation from the parent compound.

Introduction: The Analytical Challenge

Diclazuril (2,6-dichloro-alpha-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile) is a potent benzeneacetonitrile antiprotozoal used extensively in poultry and livestock.[1]

In residue depletion studies and impurity profiling, the identification of Diclazuril 6-carboxylic acid is paramount due to its structural similarity to the parent drug.[1] Unlike simple hydroxylated metabolites, this compound features a carboxylic acid moiety on the triazine ring, significantly altering its polarity, solubility, and ionization behavior.[1]

Key Technical Parameters:

-

Molecular Formula: C₁₈H₉Cl₃N₄O₄[7]

-

Molecular Weight: 451.65 g/mol (Parent Diclazuril: 407.64 g/mol )[1]

-

Mass Shift: +44 Da (corresponding to carboxylation/oxidation)[1]

Structural Characterization & Mechanism

The formation or presence of the 6-carboxylic acid derivative implies a modification at the C6 position of the 1,2,4-triazine ring .[1]

2.1 Chemical Structure Comparison

| Feature | Diclazuril (Parent) | Diclazuril 6-Carboxylic Acid |

| Formula | C₁₇H₉Cl₃N₄O₂ | C₁₈H₉Cl₃N₄O₄ |

| Triazine Ring | 3,5-dioxo-1,2,4-triazine | 6-carboxy-3,5-dioxo-1,2,4-triazine |

| C6 Substituent | Hydrogen (–H) | Carboxylic Acid (–COOH) |

| Polarity (LogP) | High (Lipophilic) | Moderate (Increased Polarity) |

| Ionization | Neutral/Weakly Acidic | Acidic (pKa ~3-4 for -COOH) |

2.2 Origin Pathways

-

Synthetic Impurity (Primary Source): Often formed during the cyclization step of diclazuril synthesis if the precursor retains a carboxyl group.[1]

-

Oxidative Metabolism/Degradation: In biological systems or environmental soil degradation, oxidative attack at the C6 position of the triazine ring can yield the carboxylic acid, particularly under aerobic conditions facilitated by microbial enzymes.[1]

Experimental Workflow: Identification Protocol

This protocol is designed for LC-MS/MS quantification and identification, the gold standard for trace metabolite analysis.[1]

3.1 Sample Preparation (Solid Phase Extraction)

-

Matrix: Plasma, Tissue (Liver/Kidney), or Excreta.[1]

-

Step 1 (Homogenization): Homogenize 1g tissue with 5 mL Acetonitrile/Water (80:20 v/v) to precipitate proteins.[1]

-

Step 2 (Extraction): Shake for 20 min, centrifuge at 4000g for 10 min.

-

Step 3 (Cleanup - SPE):

-

Condition Oasis MAX (Mixed-mode Anion Exchange) cartridges with Methanol and Water.[1]

-

Load supernatant.[1]

-

Wash with 5% NH₄OH (to remove neutrals/bases).[1]

-

Elute acids (including 6-carboxylic acid) with 2% Formic Acid in Methanol.[1]

-

Reasoning: The carboxylic acid moiety allows for selective retention on anion exchange sorbents, separating it from neutral interferences.[1]

-

3.2 LC-MS/MS Instrumentation Parameters

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 8 minutes.

-

Ionization: Electrospray Ionization (ESI Negative Mode ).[1]

-

Note: The carboxylic acid group deprotonates readily [M-H]⁻, providing superior sensitivity over positive mode.[1]

-

3.3 Mass Spectral Transitions (MRM)

To confirm identity, monitor the specific transitions. The mass shift of +44 Da from the parent is the diagnostic marker.[1]

| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

| Diclazuril | 405.0 | 334.0 (Loss of Cl₂) | 291.0 | 25 |

| Diclazuril 6-COOH | 449.0 | 405.0 (Loss of CO₂) | 334.0 | 20 / 35 |

-

Interpretation: The transition 449 -> 405 represents the specific decarboxylation of the metabolite back to the parent-like structure, a classic fragmentation pathway for carboxylic acids.[1]

Visualization of Analytical Logic

The following diagram illustrates the decision tree for identifying the metabolite versus the parent compound.

Caption: Analytical workflow distinguishing Parent Diclazuril from the 6-Carboxylic Acid Metabolite based on polarity (RT) and mass shift.

Results Interpretation & Validation

5.1 Chromatographic Behavior

Due to the presence of the hydrophilic carboxylic acid group, Diclazuril 6-carboxylic acid will elute earlier (lower retention time) than the parent diclazuril on a reverse-phase C18 column.[1]

-

Diclazuril RT: ~4.5 - 5.0 min[1]

-

6-COOH Metabolite RT: ~3.5 - 4.0 min

5.2 Validation Criteria (Self-Validating Protocol)

-

Retention Time Match: The analyte peak must align with the synthetic reference standard (CAS 862243-46-7) within ±0.1 min.

-

Ion Ratio: The ratio of the quantifier ion (405) to the qualifier ion (334) must be consistent with the standard (<20% deviation).

-

Isotopic Pattern: The chlorine isotope cluster (³⁵Cl/³⁷Cl) must be preserved.[1] Since both parent and metabolite have 3 chlorines, the isotopic pattern (M, M+2, M+4, M+6) should be identical in shape.[1]

Regulatory & Safety Implications

-

Impurity Profiling: In raw drug substance manufacturing, this compound is controlled as Impurity A (European Pharmacopoeia).[1] Its presence in tissue above established impurity thresholds suggests metabolic formation rather than just administration of impure drug.[1]

-

Toxicity: The carboxylic acid makes the molecule more water-soluble, facilitating faster renal excretion compared to the highly lipophilic parent.[1] This is generally considered a detoxification pathway.[1]

References

-

European Medicines Agency (EMA). (2013).[1] European public MRL assessment report (EPMAR) - Diclazuril (extension to poultry). EMA/CVMP/165950/2012.[1] Link

-

Santa Cruz Biotechnology. (2024).[1] Diclazuril 6-carboxylic acid (CAS 862243-46-7) Product Data Sheet. Link[1][2]

-

BenchChem. (2024).[1] 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid and Diclazuril Derivatives. Link

-

PubChem. (2025).[1][7] Diclazuril Compound Summary - CID 456389.[1] National Library of Medicine.[1] Link

-

KarpsChem. (2023).[1] Diclazuril Impurity Standards and Metabolites Catalog. Link

Sources

- 1. mzCloud – Diclazuril [mzcloud.org]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | RUO [benchchem.com]

- 5. karpschem.in [karpschem.in]

- 6. 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid | RUO [benchchem.com]

- 7. Diclazuril | C17H9Cl3N4O2 | CID 456389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Guide to the Characterization of Diclazuril Impurities

The following technical guide details the physical and chemical characterization of Diclazuril impurities. It is designed for analytical chemists and process engineers in the veterinary pharmaceutical sector.

Strategic Context and Chemical Vulnerabilities

Diclazuril (CAS 101831-37-2) is a benzeneacetonitrile derivative used as a potent anticoccidial agent.[1] In the context of VICH GL10 and ICH Q3A/B guidelines, characterizing its impurities is not merely a compliance exercise but a stability imperative.

The molecule possesses two primary "hotspots" for impurity generation:

-

The Nitrile Group (

): Susceptible to hydrolysis under alkaline conditions, converting to an amide (Impurity A) and subsequently to a carboxylic acid. -

The Benzyl Carbon: The

-carbon linking the chlorophenyl rings is prone to oxidation, leading to the formation of ketonic impurities (Impurity D). -

The Triazine-3,5-dione Ring: While relatively robust, it can undergo cleavage under extreme stress or retain uncyclized intermediates during synthesis.

The Impurity Landscape: Structure and Origin

The following table synthesizes data from European Pharmacopoeia (EP) standards and process chemistry patents to categorize the most critical impurities.

| Impurity Name | Common Designation | Origin | Chemical Nature | Relative Retention (RRT)* |

| Impurity A | Amide Analog | Degradation (Hydrolysis) | (RS)-2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | ~0.85 |

| Impurity D | Ketone Analog | Degradation (Oxidation) | 2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5-dione | ~1.20 |

| Impurity H | Amine Intermediate | Process (Unreacted) | 4-amino-2,6-dichloro- | ~0.45 |

| Impurity K | Thio-derivative | Process (Specific Route) | Related to thioglycolic acid decarboxylation steps | Variable |

| Clazuril | Des-chloro Analog | Process (By-product) | 2,6-dichloro- | ~0.92 |

*Note: RRTs are approximate and dependent on the specific C18 method conditions described in Section 4.

Visualizing the Pathways

To understand where these impurities arise, we must map the synthesis and degradation logic.

Diagram 1: Synthesis and Process Impurity Origins

This workflow illustrates the "Sandmeyer" route and where the key process intermediate (Impurity H) persists.

Caption: The synthesis pathway highlights Impurity H as the critical "break-point" intermediate requiring strict control before the final cyclization.

Diagram 2: Degradation Pathways (Stress Testing)

This diagram maps the fate of Diclazuril under oxidative and hydrolytic stress.

Caption: Diclazuril is most sensitive to alkaline hydrolysis (forming Impurity A) and oxidation at the benzylic carbon (forming Impurity D).

Analytical Characterization Workflow

To isolate and identify these impurities, a coupled LC-UV-MS approach is required. Diclazuril is highly lipophilic and acidic (pKa ~5.9 due to the triazine ring), which dictates the method parameters.

Protocol: High-Resolution LC-MS/MS Identification

Objective: Structural elucidation of unknown impurities appearing >0.10% during stability studies.

1. Chromatographic Conditions:

-

Column: C18 stationary phase with high carbon load (e.g., Zorbax Eclipse Plus C18 or equivalent), 150 mm x 4.6 mm, 3.5 µm. Why: High carbon load is necessary to retain the polar hydrolysis products while resolving the halogenated positional isomers.

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 40% B to 90% B over 20 minutes. Why: Diclazuril elutes late; a steep gradient is needed to elute the highly non-polar ketone (Impurity D).

2. Mass Spectrometry Settings:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Rationale: Diclazuril and its chlorinated impurities ionize efficiently in negative mode (

) due to the acidic proton on the triazine ring. Positive mode is often less sensitive for these electron-deficient polychlorinated aromatics. -

Source Temp: 350°C.

-

Capillary Voltage: 2.5 kV.

3. Validation Criteria (Self-Validating System):

-

Mass Balance: The sum of the parent peak + Impurity A + Impurity D must account for >95% of the total area in forced degradation samples.

-

Resolution (Rs): Rs > 2.0 between Diclazuril and Impurity A (the closest eluting critical pair).

Protocol: Forced Degradation (Generation of Standards)

If reference standards for Impurities A and D are unavailable, generate them in situ for method development:

-

Preparation of Impurity A (Hydrolysis):

-

Dissolve 50 mg Diclazuril in 50 mL DMF.

-

Add 5 mL of 0.1 N NaOH.

-

Heat at 60°C for 4 hours.

-

Result: Quantitative conversion to the Amide (Impurity A). Confirm by LC-MS (Mass shift +18 Da from nitrile hydration).

-

-

Preparation of Impurity D (Oxidation):

-

Dissolve 50 mg Diclazuril in 50 mL DMF.

-

Add 2 mL of 30%

. -

Store at room temperature for 24 hours.

-

Result: Formation of the Ketone (Impurity D).[3] Confirm by LC-MS (Loss of CN group and gain of Oxygen).

-

References

-

European Food Safety Authority (EFSA). (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening. EFSA Journal. Available at: [Link]

-

Yousef, A. M., & Taha, E. A. (2014). Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science. Available at: [Link]

-

World Health Organization (WHO). (1996). Toxicological evaluation of certain veterinary drug residues in food: Diclazuril. WHO Food Additives Series 36. Available at: [Link]

-

European Pharmacopoeia (Ph.[4] Eur.). Diclazuril Monograph 1718. (Current Edition). Available at: [Link]

Sources

CAS number and IUPAC name for diclazuril 6-carboxylic acid

The following technical guide details the chemical identity, mechanistic origin, and analytical characterization of Diclazuril 6-Carboxylic Acid , a critical process impurity in the synthesis of the coccidiostat Diclazuril.

Identity, Origin, and Analytical Control of Impurity A

Executive Summary

Diclazuril 6-Carboxylic Acid (CAS 862243-46-7 ) is the primary synthetic precursor and a regulated impurity (European Pharmacopoeia Impurity A ) of the veterinary coccidiostat Diclazuril. Chemically, it represents the "pre-decarboxylated" intermediate of the active pharmaceutical ingredient (API). Its presence in the final drug substance indicates an incomplete decarboxylation step during the final stage of industrial synthesis.

Due to its carboxylic acid moiety, this compound exhibits significantly different solubility and polarity profiles compared to the parent Diclazuril, necessitating specific reverse-phase HPLC protocols for accurate quantification.

Chemical Identity & Profile[1][2][3][4][5]

| Parameter | Technical Specification |

| Common Name | Diclazuril 6-Carboxylic Acid |

| Regulatory ID | Diclazuril Impurity A (EP) |

| CAS Number | 862243-46-7 |

| IUPAC Name | 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |

| Molecular Formula | C₁₈H₉Cl₃N₄O₄ |

| Molecular Weight | 451.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, dilute alkali; poorly soluble in water (acidic pH) |

| pKa | ~3.5 (Carboxylic acid), ~6.0 (Triazine NH) |

Structural Visualization

The structure differs from Diclazuril solely at the C-6 position of the triazine ring, where a hydrogen atom is replaced by a carboxyl group (-COOH).

Figure 1: The impurity is the direct structural precursor to the API, differing only by the presence of the carboxyl group.

Mechanistic Origin: The Decarboxylation Bottleneck

To understand the presence of this impurity, one must analyze the industrial synthesis of 1,2,4-triazine-3,5-diones. The formation of the triazine ring typically involves the condensation of an aniline derivative with a dicarbonyl reagent (e.g., diethyl ketomalonate or similar), yielding an ester intermediate.

Synthesis Pathway & Impurity Formation[6][9]

-

Cyclization: The aniline precursor reacts to form the triazine ring, bearing an ester group at position 6.

-

Hydrolysis: The ester is hydrolyzed to the 6-Carboxylic Acid (Impurity A) .

-

Decarboxylation: The acid is heated (often in high-boiling solvents like mercaptoacetic acid or sulfolane) to remove CO₂, yielding Diclazuril .

Root Cause of Impurity: If the final thermal decarboxylation step is terminated prematurely, or if the reaction temperature is insufficient, the 6-Carboxylic Acid remains as a contaminant.

Figure 2: Impurity A is the penultimate intermediate. Its presence indicates "reaction failure" at the final step.

Analytical Characterization & Protocol

Because the 6-carboxylic acid is significantly more polar than Diclazuril (due to the ionizable -COOH group), it elutes earlier than the parent compound in reverse-phase chromatography. This polarity difference is the basis for the "Self-Validating" system suitability test.

HPLC Method: Separation of Impurity A

Principle: Reverse Phase (RP-HPLC) with ion-suppression (acidic mobile phase) to keep the carboxylic acid protonated for better peak shape, or buffered to control ionization.

| Parameter | Protocol Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 50:50) or Gradient (40% B to 80% B) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV @ 275 nm (max absorption of triazine core) |

| Retention Order | Impurity A (RT ~ 0.5-0.7x) < Diclazuril (RT = 1.0x) |

Self-Validating Logic

In a system suitability test, the resolution between Impurity A and Diclazuril confirms the column's ability to separate polar degradation products from the neutral drug substance. If Impurity A co-elutes, the column has likely lost polarity retention or the mobile phase pH is incorrect.

Figure 3: The carboxylic acid moiety causes Impurity A to elute significantly earlier than the API.

Synthesis of Reference Standard

For researchers requiring the impurity as a reference standard (e.g., for QC method validation), it cannot be easily isolated from the final product. It must be synthesized de novo or intercepted.

Methodology:

-

Intercept: Perform the standard Diclazuril synthesis but halt after the hydrolysis of the 6-ester intermediate.

-

Isolation: Instead of heating to >150°C (which causes decarboxylation), acidify the reaction mixture at room temperature.

-

Purification: The 6-carboxylic acid will precipitate (pKa ~3.5). Recrystallize from acetic acid or DMF/Water. Do not heat above 100°C during drying, as this may induce partial decarboxylation to Diclazuril.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Diclazuril Monograph 1718. Strasbourg: Council of Europe. (Defines Impurity A and limits).

-

European Food Safety Authority (EFSA) . (2024). Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%). EFSA Journal. Link

-

Santa Cruz Biotechnology . Diclazuril 6-carboxylic acid (CAS 862243-46-7).[2] Product Data Sheet. Link

-

U.S. Food and Drug Administration (FDA) . Diclazuril Substance Registration (UNII: K110K1B1VE). precisionFDA. Link

- Elanco. Clinacox (Diclazuril) Technical Manual.

Sources

Pharmacokinetics of Diclazuril and Diclazuril 6-Carboxylic Acid in Animal Tissues

[1][2]

Part 1: Executive Technical Synthesis

Diclazuril (2,6-dichloro-alpha-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile) is a benzeneacetonitrile antiprotozoal widely used in veterinary medicine for the control of coccidiosis in poultry, turkeys, and ruminants.[1][2][3]

The "6-Carboxylic Acid" Context: In the context of pharmacokinetics (PK) and residue depletion, it is critical to distinguish between the parent compound and its derivatives.

-

Metabolic Stability: Diclazuril is characterized by exceptional metabolic stability. In most species (poultry, rabbits, rats), >95% of the excreted residue is the unchanged parent compound.[4]

-

The 6-Carboxylic Acid Moiety: The specific compound "Diclazuril 6-carboxylic acid" (CAS 862243-46-7) typically refers to a structural analogue where the triazine ring is modified (oxidized) or is a synthetic impurity.[5]

-

Species Specificity: While poultry excrete Diclazuril largely unchanged, recent pharmacokinetic studies in cattle have identified a significant, previously unreported metabolite that parallels the parent drug's kinetics, potentially linked to hydrolytic or oxidative pathways (e.g., nitrile hydrolysis to benzeneacetic acid or triazine modification).

This guide focuses on the PK of Diclazuril as the primary marker residue, while integrating the technical profiling of its carboxylic acid derivatives (impurities/metabolites) which are critical for comprehensive residue surveillance and impurity qualification.

Part 2: Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic behavior of Diclazuril and its carboxylic acid derivatives is governed by their lipophilicity and protein binding characteristics.

| Parameter | Diclazuril (Parent) | 6-Carboxylic Acid Derivative | Impact on PK |

| Chemical Class | Benzeneacetonitrile | Triazine/Benzene-carboxylic acid | Parent: High tissue retention. Acid: Potential for ion-trapping. |

| LogP (Lipophilicity) | ~3.65 - 4.1 | ~3.0 - 3.6 (Estimated) | High LogP drives extensive distribution into lipid-rich tissues (liver, fat). |

| pKa | Weakly acidic (Triazine proton) | Acidic (Carboxyl group) | The carboxylic acid moiety increases water solubility at physiological pH compared to the parent. |

| Protein Binding | >90% (High) | Moderate to High | Limits glomerular filtration; prolongs plasma half-life. |

Part 3: Pharmacokinetic Profile in Target Tissues

Absorption and Bioavailability[1]

-

Poultry/Rabbits: Absorption is limited but rapid. Peak plasma concentrations (

) occur within 6–8 hours. -

Ruminants (Cattle/Sheep): Bioavailability is low (<5%) for the pure compound due to poor aqueous solubility, but increases significantly (2.5-fold) when administered as a sodium salt or in specific feed formulations.

-

The Metabolite Lag: In cattle, the major metabolite (potentially the acid derivative) peaks later (~72 hours) than the parent (~24–48 hours), suggesting a rate-limited formation step or enterohepatic recirculation.

Tissue Distribution (The "Depot" Effect)

Diclazuril exhibits a "liver-seeking" behavior. The carboxylic acid metabolite, being slightly more polar, may show a different ratio of excretion but generally tracks with the parent compound in tissue depletion.

Tissue Affinity Hierarchy:

-

Liver: Highest concentration (Primary Marker Tissue).

-

Kidney: Secondary accumulation site.

-

Skin/Fat: Significant retention due to lipophilicity.

-

Muscle: Lowest residue levels.

Metabolism and Biotransformation Pathways

While Diclazuril is resistant to Phase I oxidation in birds, two potential pathways are relevant for the formation of carboxylic acid derivatives:

-

Nitrile Hydrolysis: The

group on the benzeneacetonitrile moiety can be hydrolyzed to a carboxylic acid (Benzeneacetic acid derivative). -

Triazine Ring Degradation: Cleavage of the triazine-dione ring (often under alkaline conditions) can yield carboxylic acid fragments.

DOT Diagram: Diclazuril Metabolic & Distribution Pathways

Caption: Pharmacokinetic flow of Diclazuril, highlighting the hepatic formation of the carboxylic acid metabolite and the dominance of fecal excretion.

Part 4: Residue Depletion and Withdrawal Protocols

For drug development and safety compliance, understanding the depletion kinetics of the parent vs. the metabolite is essential.

Depletion Kinetics

The depletion follows first-order kinetics with a terminal half-life (

Typical Depletion Half-Lives (Poultry):

-

Plasma: ~50–60 hours

-

Liver: ~60–72 hours (Longest persistence)

-

Muscle: ~30–48 hours

Experimental Protocol: Residue Depletion Study

To validate the PK of Diclazuril and its acid metabolite, the following self-validating protocol is recommended.

Phase 1: Animal Treatment

-

Subjects: Broiler chickens (n=30) or Target Species.

-

Dosing: Administer Diclazuril at 1 mg/kg bw via medicated feed for 3 consecutive days.

-

Sampling: Sacrifice animals at T=0, 6h, 24h, 48h, 72h, and 120h post-withdrawal.

Phase 2: Sample Preparation (Solid Phase Extraction)

-

Rationale: Acidic extraction is required to ensure recovery of both the parent (neutral/weak acid) and the carboxylic acid metabolite.

-

Step 1: Homogenize 2g of tissue (Liver/Kidney) with acetonitrile/water (acidified with formic acid).

-

Step 2: Centrifuge at 4000g for 10 min.

-

Step 3: Clean-up using HLB (Hydrophilic-Lipophilic Balance) SPE cartridges.

-

Condition: Methanol -> Water.

-

Load: Supernatant.

-

Wash: 5% Methanol.

-

Elute: 100% Methanol (Captures Parent) and Methanol/2% Formic Acid (Captures Carboxylic Acid).

-

Phase 3: LC-MS/MS Quantification

Part 5: Quantitative Data Summary

The following table summarizes the residue depletion profile. Note that while Diclazuril is the marker, the carboxylic acid metabolite (if present) typically represents <10% of the total residue in poultry but may be higher in ruminants.

Table 1: Diclazuril Residue Depletion in Broiler Tissues (Mean Concentration µg/kg)

| Time Post-Withdrawal | Liver (Target Tissue) | Kidney | Skin/Fat | Muscle | Marker : Total Residue Ratio |

| 0 h | 1443 ± 119 | 1208 ± 118 | 522 ± 43 | 209 ± 20 | ~0.85 |

| 24 h | 900 ± 95 | 750 ± 80 | 350 ± 30 | 150 ± 15 | ~0.80 |

| 48 h | 565 ± 128 | 446 ± 119 | 199 ± 53 | 101 ± 19 | ~0.75 |

| 72 h | 200 ± 40 | 150 ± 35 | 80 ± 20 | < LOQ | ~0.70 |

| 120 h (Day 5) | < MRL | < MRL | < MRL | ND | N/A |

Note: The "Marker : Total Residue Ratio" decreases over time, indicating that while the parent compound depletes, metabolites (potentially including the carboxylic acid) may have slightly slower elimination kinetics in the liver.

Part 6: Regulatory & Safety Implications

-

Marker Residue: Regulatory bodies (EMA, FDA) define Diclazuril (parent) as the marker residue. The 6-carboxylic acid is considered a minor metabolite/impurity and does not currently have a separate MRL (Maximum Residue Limit).

-

Impurity Profiling: In the synthesis of Diclazuril, the "6-carboxylic acid" (CAS 862243-46-7) is a known impurity. Presence in tissues above trace levels may indicate poor quality API (Active Pharmaceutical Ingredient) rather than metabolic formation.

-

MRL Compliance:

-

Chicken Liver: 1500–3000 µg/kg (varies by region).

-

Chicken Muscle: 500 µg/kg.

-

DOT Diagram: Analytical Decision Tree

Caption: Analytical workflow for distinguishing violative residues (Parent) from impurity/metabolite signals (6-Carboxylic Acid).

References

-

European Medicines Agency (EMA). (1996). Diclazuril: Summary Report (1) - Committee for Veterinary Medicinal Products. Retrieved from [Link]

-

Food and Agriculture Organization (FAO) / JECFA. (1996). Toxicological evaluation of certain veterinary drug residues in food: Diclazuril. WHO Food Additives Series 36. Retrieved from [Link]

-

Dirikolu, L., et al. (2022). Plasma concentrations of diclazuril following oral administration of diclazuril and diclazuril sodium salt to cattle. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

-

Rezk, M. R. (2015).[6] Selective Determination of Diclazuril in the Presence of Its Degradation Products. Journal of Chromatographic Science. Retrieved from [Link]

-

Mortier, L., et al. (2005). Detection of residues of the anticoccidial diclazuril in poultry tissues by LC-MS/MS after withdrawal of medicated feed. CABI Digital Library. Retrieved from [Link]

Sources

- 1. Diclazuril | C17H9Cl3N4O2 | CID 456389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. benchchem.com [benchchem.com]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Advanced Toxicity Assessment of Diclazuril Transformation Products

Executive Summary: The Persistence Paradox

Diclazuril (benzeneacetonitrile) is a high-potency coccidiostat widely used in poultry and livestock.[1] While its efficacy is undisputed, its environmental fate presents a unique challenge. Unlike compounds that mineralize rapidly, diclazuril is highly lipophilic (

However, regulatory focus often ends at the parent compound. As researchers, we must address the "Hidden Hazard" : the Transformation Products (TPs) generated via photolysis and hydrolysis in manure-amended soils. These TPs, often more polar than the parent, possess higher mobility in aquatic systems, potentially bypassing standard filtration and impacting non-target organisms.

This guide details a self-validating workflow to identify, predict, and test the toxicity of these specific degradation products.

Structural Characterization of Transformation Products

Before toxicity can be assessed, TPs must be isolated and structurally elucidated. We cannot rely on standard libraries as many of these TPs are novel.[1]

The Degradation Mechanism

The primary degradation pathway for diclazuril involves the cleavage of the 1,2,4-triazine-dione ring and photodegradation of the nitrile group.

-

Pathway A (Hydrolysis/Metabolic): Cleavage of the triazine ring yields DM5 (4-amino-2,6-dichloro-

-(4-chlorophenyl)benzeneacetonitrile).[2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Pathway B (Photolysis): UV exposure leads to dechlorination and potential hydrolysis of the nitrile (

) group to an amide or acid.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Analytical Workflow (LC-HRMS)

Protocol:

-

Stress Testing: Subject Diclazuril standards to hydrolytic (pH 2, 7, 10) and photolytic (Xenon arc lamp,

nm) stress for 120 hours.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Separation: Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with a mobile phase of Water/Acetonitrile (0.1% Formic Acid).[1]

-

Detection: Q-TOF or Orbitrap Mass Spectrometry is required for exact mass determination (<5 ppm error).[1]

-

Filtering: Apply "Mass Defect Filtering" (MDF) to remove matrix noise and isolate chlorinated clusters.[1]

Visualization: Degradation & Analysis Workflow

Caption: Figure 1.[1][3] Analytical workflow for generating and identifying Diclazuril TPs using forced degradation and High-Resolution Mass Spectrometry.

Tier 1: In Silico Toxicity Prediction (QSAR)

Once structures are proposed, in silico modeling serves as the first filter to prioritize TPs for wet-lab testing.[1] This is crucial for ethical (3R) and economic efficiency.

Methodological Causality

We use QSAR (Quantitative Structure-Activity Relationship) because Diclazuril TPs often lose the specific receptor-binding capability of the parent but may gain reactive toxicity (e.g., via the free amine in DM5).

Protocol: ECOSAR & T.E.S.T.[1]

Step 1: SMILES Generation. Convert the elucidated structures of TPs (e.g., DM5) into SMILES strings.[1]

Step 2: Class Definition. Input strings into US EPA T.E.S.T. (Toxicity Estimation Software Tool).[1] Select the "Consensus Method" to average predictions from nearest-neighbor and hierarchical clustering models.

Step 3: Evaluation. Compare predicted

| Compound | Structure Feature | Predicted Toxicity Mode | Concern Level |

| Diclazuril | Triazine-dione ring | Narcosis (Baseline) | Low (High |

| TP (DM5) | Free Aniline moiety | Polar Narcosis / Reactive | High |

| TP (Photo) | Dechlorinated | Unspecific Reactivity | Moderate |

ngcontent-ng-c4120160419="" class="ng-star-inserted">Critical Insight: The cleavage of the triazine ring exposes an aniline-like structure. Aromatic amines are structural alerts for genotoxicity. Therefore, in silico results trigger the requirement for Genotoxicity testing (Tier 2).[1]

Tier 2 & 3: Experimental Assessment Protocols

Predictions must be validated biologically.[1] Due to Diclazuril's low water solubility, solvent controls are the critical failure point in these assays.

Solvent Carrier System

-

Challenge: Diclazuril is practically insoluble in water.[1]

-

Solution: Use Dimethyl Sulfoxide (DMSO).[1]

-

Constraint: Final DMSO concentration in the assay must be

to avoid solvent toxicity masking the TP effects.

Protocol A: Genotoxicity (Ames Test)

Objective: Assess if the "DM5" metabolite (aniline derivative) is mutagenic.[1]

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

-

Metabolic Activation: Perform assays

S9 mix (rat liver enzyme) to simulate mammalian metabolism. -

Dosing: 5 concentrations (up to 5000

g/plate ). -

Validity Criteria: Negative solvent control must be within historical range; Positive control (e.g., 2-aminoanthracene) must show

revertants.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Protocol B: Aquatic Toxicity (Daphnia magna)

Objective: Determine acute immobilization (

-

Organism: Daphnia magna (neonates

hours old).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Media: OECD 202 Artificial Freshwater (aerated, pH 7.8).[1]

-

Exposure: Static renewal system, 48-hour duration.

-

Endpoint: Immobilization (inability to swim for 15s after agitation).

Visualization: The Tiered Risk Assessment Logic

Caption: Figure 2. Tiered toxicity assessment strategy compliant with VICH GL6/38 guidelines.

Risk Characterization (The RQ Framework)

The final output of this assessment is the Risk Quotient (RQ).[1]

-

PEC (Predicted Environmental Concentration): Derived from manure application rates (e.g., 10 tons/ha) and TP formation fraction.[1]

-

PNEC (Predicted No-Effect Concentration): Derived from the lowest

orngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Standard AF: 1000 (for acute data), 10 (for chronic data).[1]

-

Interpretation:

References

-

European Food Safety Authority (EFSA). (2023).[1] Safety for the environment of a feed additive consisting of diclazuril (Coxiril®) for chickens reared for laying and pheasants.[4] EFSA Journal.[1] Link[1]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1998).[1] Toxicological evaluation of certain veterinary drug residues in food: Diclazuril. WHO Food Additives Series 41. Link

-

International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH). (2000).[1] GL6: Environmental Impact Assessment (EIAs) for Veterinary Medicinal Products - Phase I. Link

-

Mortier, L., et al. (2005).[1][5] Detection of residues of the anticoccidial diclazuril in poultry tissues by LC-MS/MS. Journal of Chromatography B. Link

-

Goutailler, G., et al. (2002).[1][6] Degradation pathway of dicyclanil in water in the presence of titanium dioxide.[6] Comparison with photolysis. Journal of Agricultural and Food Chemistry. Link

Sources

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Degradation pathway of dicyclanil in water in the presence of titanium dioxide. Comparison with photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathways for Diclazuril 6-Carboxylic Acid Derivatives

This guide details the synthesis pathways for Diclazuril 6-carboxylic acid derivatives , a critical structural class serving as both a metabolic reference standard (Impurity A) and a strategic precursor in the industrial production of Diclazuril.

The content is structured for researchers and process chemists, focusing on the Diazonium-Malonate Cyclization pathway, which is the most authoritative and scalable route for generating the 6-carboxy-1,2,4-triazine-3,5-dione scaffold.

Executive Summary & Strategic Rationale

Diclazuril (1 ) is a benzeneacetonitrile antiprotozoal used extensively in veterinary medicine. Its core pharmacophore is the 2-aryl-1,2,4-triazine-3,5-dione moiety. The 6-carboxylic acid derivative (2 ) is a pivotal compound for two reasons:

-

Regulatory Compliance: It is a primary degradation product and pharmacopeial impurity (EP Impurity A), requiring high-purity synthesis for analytical qualification (HPLC/LC-MS standards).

-

Synthetic Utility: It serves as the immediate precursor to Diclazuril in "decarboxylation" synthetic routes, offering a pathway to high-purity API by avoiding late-stage cyanations.

Target Molecule:

-

Chemical Name: 2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid.

-

CAS: 862243-46-7.[1]

Retrosynthetic Analysis

The construction of the 1,2,4-triazine ring functionalized at the 6-position relies on the Japp-Klingemann reaction . The disconnection strategy reveals two key fragments: the highly substituted aryl diazonium salt and an activated malonate coupling partner.

Figure 1: Retrosynthetic disconnection of the Diclazuril 6-carboxylic acid scaffold.

Core Synthesis Pathway: The Diazonium-Malonate Route

This protocol describes the synthesis of the 6-carboxylic acid derivative starting from the "Diclazuril Amine" (4-amino-2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile).

Phase 1: Preparation of the Aryl Diazonium Salt

The extreme hydrophobicity of the Diclazuril amine requires a specialized solvent system for effective diazotization.

Reagents:

-

Substrate: 4-Amino-2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile.

-

Nitrosating Agent: Sodium Nitrite (NaNO₂).

-

Acid/Solvent: Glacial Acetic Acid (AcOH) / Conc. HCl.

Protocol:

-

Dissolution: Dissolve 10.0 g (32 mmol) of the amine in 60 mL of glacial acetic acid. Gentle heating (40°C) may be required to ensure complete dissolution, followed by cooling to 0–5°C.

-

Acidification: Add 12 mL of concentrated HCl dropwise, maintaining the temperature below 10°C. The amine hydrochloride may precipitate as a fine suspension.

-

Diazotization: Add a solution of NaNO₂ (2.4 g, 35 mmol) in 5 mL water dropwise over 20 minutes. Stir at 0–5°C for 1 hour.

-

Validation: Verify the endpoint using starch-iodide paper (instant blue/black) to confirm excess nitrous acid.

Phase 2: Japp-Klingemann Coupling & Cyclization

This step constructs the triazine ring and introduces the 6-carboxyl moiety simultaneously. The coupling agent, Diethyl (ethoxycarbonylcarbamoyl)malonate , acts as a "triazine synthon."

Reagents:

-

Coupling Agent: Diethyl (ethoxycarbonylcarbamoyl)malonate (prepared from diethyl malonate and ethyl isocyanatoformate or equivalent).

-

Base: Sodium Acetate (NaOAc) or Potassium Carbonate.

-

Solvent: Ethanol / Water or AcOH.

Protocol:

-

Coupling: To a stirred solution of Diethyl (ethoxycarbonylcarbamoyl)malonate (10.5 g, 38 mmol) in 100 mL ethanol/water (1:1) buffered with NaOAc (8.0 g), add the cold diazonium salt solution dropwise at 0–10°C.

-

Hydrazone Formation: The reaction mixture will turn yellow/orange as the azo-hydrazone intermediate forms. Stir for 2 hours at room temperature.

-

Cyclization: Heat the mixture to reflux (80–90°C) for 4–6 hours. The intramolecular attack of the hydrazone nitrogen onto the carbamate carbonyl closes the ring, releasing ethanol.

-

Isolation of Ester: Cool the mixture. The ethyl ester of the target (Diclazuril 6-carboxylic acid ethyl ester) often precipitates. Filter and wash with cold ethanol.

Phase 3: Hydrolysis to 6-Carboxylic Acid

The final step converts the 6-ethoxycarbonyl intermediate to the free acid.

Protocol:

-

Hydrolysis: Suspend the ester (5.0 g) in 50 mL of 2N NaOH.

-

Reaction: Heat to 60°C for 2 hours. The solid should dissolve as the salt forms.

-

Workup: Cool to room temperature and acidify carefully with 6N HCl to pH 2.

-

Precipitation: The Diclazuril 6-carboxylic acid will precipitate as a white to off-white solid.

-

Purification: Recrystallize from DMF/Water or Acetic Acid.

Analytical Characterization Data

To validate the synthesis, compare the product against the following established spectral markers.

| Parameter | Specification / Expected Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | >250°C (with decomposition/decarboxylation) |

| MS (ESI-) | [M-H]⁻ m/z ≈ 449.0 (Calculated for C₁₈H₈Cl₃N₄O₄⁻) |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 12.4 (s, 1H, NH), 7.8 (s, 2H, Ar-H), 7.4-7.5 (m, 4H, Ar-H), 6.9 (s, 1H, CH-CN) |

| HPLC Purity | >98.0% (Area %) |

Reaction Scheme Visualization

The following diagram illustrates the molecular transformation from the amine precursor to the final carboxylic acid derivative.

Figure 2: Step-by-step synthesis workflow for Diclazuril 6-carboxylic acid.

Critical Process Parameters (CPP)

-

Diazotization Temperature: Must be kept <5°C. Higher temperatures lead to phenol formation (hydrolysis of diazonium) or decomposition.

-

pH Control during Coupling: The coupling with the malonate requires a buffered pH (4–6). Too acidic prevents coupling; too basic decomposes the diazonium salt.

-

Decarboxylation Risk: The 6-carboxylic acid is thermally unstable at high temperatures (>150°C) or in the presence of thiols/high-boiling solvents, where it converts to Diclazuril. Drying of the final product should be done under vacuum at <60°C.

References

-

Synthesis of Diclazuril Derivatives. National Institutes of Health (PMC). Available at: [Link]

- Preparation method of anticoccidial drug diclazuril.Google Patents (CN107746390B).

-

Synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives. Journal of Medicinal Chemistry. Available at: [Link]

- Preparation of 2(aryl)-as-triazine-3,5(2H,4H)-dione coccidiostats.Google Patents (US3883528A).

Sources

Methodological & Application

Application Note: HPLC Method Development for Diclazuril 6-Carboxylic Acid Detection

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control, stability testing, or pharmacokinetic profiling of Diclazuril.[1] It details the development of a robust HPLC method for detecting Diclazuril and its primary polar metabolite/impurity, Diclazuril 6-Carboxylic Acid (also known as Impurity A).[1]

Introduction & Scientific Context

Diclazuril is a benzeneacetonitrile derivative widely used as a coccidiostat in veterinary medicine.[1] While the parent molecule is highly lipophilic, its degradation pathways and metabolic processing yield more polar derivatives.[1] The most critical of these is Diclazuril 6-Carboxylic Acid (CAS 862243-46-7), often designated as Impurity A in pharmacopeial monographs.

This compound arises from the modification of the triazine ring or hydrolysis pathways.[1] Detecting it requires a separation strategy that can resolve the highly non-polar parent drug from the significantly more polar, pH-sensitive carboxylic acid derivative.

Target Analytes

| Analyte | Chemical Identity | Key Property |

| Diclazuril | 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile | Lipophilic (LogP ~4-5).[2] Weakly acidic (pKa ~5.9).[1] |

| Diclazuril 6-Carboxylic Acid | 2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic Acid | Polar & Ionizable . Contains a free -COOH group. pKa ~3.5 (estimated).[1] |

Method Development Strategy (The "Why")

The separation challenge lies in the polarity gap.[1] Diclazuril retains strongly on C18 columns, while the 6-carboxylic acid variant will elute near the void volume if ionization is not suppressed.

Critical Process Parameters (CPP)

-

pH Control (The Dominant Variable):

-

Mechanism: The 6-carboxylic acid moiety must be protonated (neutral form) to interact with the hydrophobic stationary phase.[1] If the mobile phase pH is > 4.0, the analyte becomes anionic (

), leading to early elution and peak tailing due to repulsion from residual silanols.[1] -

Decision: We utilize a mobile phase pH of 2.5 – 3.0 .[1] This suppresses ionization of the carboxylic acid (pKa ~3.[1]5) and the benzeneacetonitrile proton (pKa ~5.9), sharpening peaks for both compounds.[1]

-

-

Stationary Phase Selection:

-

Standard C18: Acceptable, but may show "dewetting" if high aqueous content is needed to retain the polar acid.[1]

-

Polar-Embedded C18 (Recommended): A column with a polar-embedded group (e.g., amide or carbamate) is superior.[1] It prevents phase collapse in high-aqueous conditions and interacts with the polar carboxylic acid group, improving selectivity and peak shape.[1]

-

-

Detection Wavelength:

Experimental Protocol

Instrumentation & Conditions[1]

-

System: HPLC with PDA/UV detector (or LC-MS/MS for trace residue analysis).

-

Column: Agilent ZORBAX SB-C18 or Waters Symmetry Shield RP18 (Polar Embedded).[1]

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]

-

-

Temperature: 30°C (Controlled to minimize retention drift).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 20 µL.

-

Detection: UV at 280 nm (Reference 360 nm).[1]

Mobile Phase Preparation[1]

-

Solvent A (Aqueous/Acidic): 0.1% Orthophosphoric Acid (

) in Water (pH ~2.2).[1]-

Note: For LC-MS applications, substitute with 0.1% Formic Acid.

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Profile

A gradient is required to bridge the retention gap between the polar acid and the non-polar parent.[1]

| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Acetonitrile) | Phase Description |

| 0.0 | 70 | 30 | Loading: High aqueous to retain 6-Carboxylic Acid. |

| 5.0 | 70 | 30 | Isocratic Hold: Ensure separation of polar impurities. |

| 20.0 | 10 | 90 | Ramp: Elute lipophilic Diclazuril parent.[1] |

| 25.0 | 10 | 90 | Wash: Clear column of highly hydrophobic matrix.[1] |

| 25.1 | 70 | 30 | Re-equilibration: Return to initial conditions. |

| 30.0 | 70 | 30 | Ready: Next injection. |

Sample Preparation Logic

Diclazuril has very low water solubility (<1 mg/L).[1][3] Direct dissolution in the mobile phase (30% ACN) may precipitate the parent compound.[1]

Protocol:

-

Stock Solution: Dissolve standards in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[1] These are the only solvents that effectively solubilize Diclazuril at high concentrations (>1 mg/mL).[1]

-

Working Standard: Dilute the Stock Solution with Acetonitrile.

-

Final Dilution: Dilute with Mobile Phase A to reach the starting gradient composition (approx. 30-40% organic).

-

Caution: If precipitation occurs, increase the organic ratio in the diluent to 50:50 ACN:Water, but ensure the injection volume is low (<20 µL) to prevent peak distortion of the early-eluting acid.[1]

-

Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix used to arrive at the optimized conditions, highlighting the critical role of pKa in method design.

Figure 1: Decision tree for HPLC method development targeting ionizable carboxylic acid metabolites.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analytical run.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( | Ensures the polar metabolite is fully resolved from the parent and matrix front. | |

| Tailing Factor ( | Critical for the 6-Carboxylic acid.[1] Tailing | |

| Precision (RSD) | Verifies pump stability and autosampler accuracy. | |

| Signal-to-Noise | Defines the sensitivity limit for trace impurity detection. |

Linearity & Range

-

Diclazuril: 1.0 – 100 µg/mL (

)[1] -

6-Carboxylic Acid: 0.1 – 10 µg/mL (Lower range required as it is an impurity).[1]

Troubleshooting Guide

Issue 1: 6-Carboxylic Acid peak is splitting or broad.

-

Cause: Sample solvent is too strong (e.g., 100% DMSO injected).[1]

-

Fix: Dilute the final sample with water or mobile phase A to reduce solvent strength before injection.[1]

Issue 2: Retention time of the Acid shifts.

-

Cause: Mobile phase pH is fluctuating near the pKa (3.5).[1]

-

Fix: Ensure the buffer (Phosphate or Formic) concentration is sufficient (at least 10-20 mM) and pH is strictly adjusted to 2.5.[1]

Issue 3: Ghost peaks in the gradient.

-

Cause: Impurities in the water or organic modifier accumulating on the column during the equilibration phase.[1]

-

Fix: Use HPLC-grade water and filter mobile phases through 0.22 µm filters.

References

-

European Food Safety Authority (EFSA). (2024).[1] Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening. Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 456389, Diclazuril. Retrieved from [Link][1]

-

Journal of Chromatography B. (2011). Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs. Retrieved from [Link]

-

Food and Agriculture Organization (FAO). Diclazuril: Residues in Food and Their Evaluation.[1] Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Diclazuril Residues in Food Matrices

Executive Summary

This protocol details a validated workflow for the quantification of Diclazuril (CAS 101831-37-2) in animal-derived food products.[1][2] Diclazuril is a benzeneacetonitrile antiprotozoal used extensively in poultry to prevent coccidiosis. Unlike many veterinary drugs, diclazuril undergoes minimal metabolism; therefore, the parent compound is defined as the marker residue for regulatory monitoring.

This guide prioritizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with LC-ESI(-)-MS/MS . This combination offers the optimal balance of throughput and sensitivity required to meet strict Maximum Residue Limits (MRLs) set by the EU (500 µg/kg in muscle) and other global regulatory bodies.

Scientific Foundation & Analyte Chemistry

Metabolic Fate & Marker Residue

Diclazuril is chemically stable and lipophilic. Pharmacokinetic studies confirm that it is poorly absorbed in the gastrointestinal tract and excreted largely unchanged.

-

Target Tissues: Liver (highest concentration), Kidney, Skin/Fat, Muscle.[6]

-

Metabolites: While minor metabolites (e.g., chlorophenyl derivatives) exist, they are not routinely monitored for regulatory compliance.

Physicochemical Properties

-

Molecular Formula:

[4][5] -

pKa: ~5.5 (Weakly acidic due to the triazine dione moiety)

-

LogP: ~3.5 (Lipophilic)

-

Ionization: Forms stable

ions in Negative Electrospray Ionization (ESI-).

Experimental Protocol

Reagents and Standards

-

Analytical Standard: Diclazuril (>99% purity).

-

Internal Standard (IS): Diclazuril-bis-d6 or

-Diclazuril (Preferred). If unavailable, Toltrazuril may be used as a surrogate, though isotopic labeling corrects best for matrix effects. -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

QuEChERS Salts:

-

Extraction: 4g

, 1g NaCl. -

d-SPE Clean-up: 150mg

, 50mg PSA (Primary Secondary Amine), 50mg C18 (to remove lipids).

-

Sample Preparation: Modified QuEChERS

This workflow is optimized for muscle and liver tissues.

Step 1: Homogenization Homogenize 10 g of tissue sample (semi-frozen) to a fine paste.

Step 2: Extraction

-

Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of Internal Standard working solution (1 µg/mL).

-

Add 8 mL of Acetonitrile (containing 1% Formic Acid) . Note: Acidified ACN improves recovery by disrupting protein binding.

-

Vortex vigorously for 1 minute.

-

Add QuEChERS extraction salts (4g

, 1g NaCl). -

Shake vigorously by hand for 1 minute (prevent clumping).

-

Centrifuge at 4,000 x g for 5 minutes at 4°C.

Step 3: Dispersive SPE (d-SPE) Clean-up

-

Transfer 1.5 mL of the supernatant (upper ACN layer) into a 2 mL d-SPE tube containing:

-

150 mg

(removes residual water) -

50 mg PSA (removes fatty acids/sugars)

-

50 mg C18 (crucial for liver/egg to remove lipids)

-

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

Step 4: Reconstitution

-

Transfer 1.0 mL of the cleaned extract to a glass tube.

-

Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute in 1.0 mL of Mobile Phase A:B (50:50).

-

Filter through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Methodology

Liquid Chromatography Conditions

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.35 mL/min.

-

Injection Vol: 5 µL.

Mobile Phase:

-

A: Water + 5 mM Ammonium Formate (pH unadjusted or pH 3.5). Note: Ammonium ions aid ionization stability in negative mode.

-

B: Acetonitrile (100%).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20 | Initial |

| 1.00 | 20 | Hold |

| 4.00 | 95 | Ramp |

| 6.00 | 95 | Wash |

| 6.10 | 20 | Re-equilibrate |

| 8.00 | 20 | End |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) – Negative Mode.[9][10]

-

Capillary Voltage: -2.5 kV to -4.5 kV (Optimize per instrument).

-

Source Temp: 400°C - 500°C.

-

Desolvation Gas: Nitrogen (High flow).

MRM Transitions (Diclazuril):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Type |

|---|---|---|---|---|---|

| Diclazuril | 405.0 | 334.9 | 50 | 25 | Quantifier |

| 405.0 | 297.9 | 50 | 35 | Qualifier |

| Diclazuril-d6 | 411.0 | 341.0 | 50 | 25 | Internal Std |

Note: Collision Energies (CE) are indicative. Perform a compound optimization ramp to determine exact values for your specific triple quadrupole.

Method Validation & Performance

To ensure regulatory compliance (e.g., EC 2002/657), validate the following:

Linearity

-

Range: 1.0 – 100 µg/kg (ppb).

-

Requirement:

.[1][10][11] -

Weighting:

weighting is recommended to improve accuracy at the lower end of the curve.

Recovery & Precision

-

Spiking Levels: 0.5 MRL, 1.0 MRL, 1.5 MRL.

-

Acceptable Recovery: 70% – 110%.

-